molecular formula C13H24O B12708525 5-Tridecenal CAS No. 1195178-71-2

5-Tridecenal

Cat. No.: B12708525
CAS No.: 1195178-71-2
M. Wt: 196.33 g/mol
InChI Key: DBNIGMYKSMMBSB-CMDGGOBGSA-N
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Description

5-Tridecenal is an organic compound with the molecular formula C13H24O. It is an unsaturated aldehyde, characterized by the presence of a double bond in its carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry. Its structure consists of a long hydrocarbon chain with a terminal aldehyde group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Tridecenal can be synthesized through several methods. One common approach involves the hydroformylation of 1-dodecene, followed by selective hydrogenation. The hydroformylation reaction introduces a formyl group into the hydrocarbon chain, while the selective hydrogenation step ensures the formation of the desired double bond at the fifth position.

Industrial Production Methods

In an industrial setting, this compound is typically produced through large-scale hydroformylation processes. These processes utilize catalysts such as rhodium or cobalt complexes to achieve high yields and selectivity. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Tridecenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The double bond in the hydrocarbon chain can participate in addition reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: 5-Tridecenoic acid

    Reduction: 5-Tridecenol

    Substitution: Various halogenated derivatives depending on the halogen used

Scientific Research Applications

5-Tridecenal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its role as a pheromone in certain insect species.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 5-Tridecenal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering downstream pathways. For example, as a pheromone, it binds to olfactory receptors in insects, leading to behavioral changes. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and other reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Tridecenal: Another unsaturated aldehyde with a double bond at the second position.

    Tridecanal: A saturated aldehyde with no double bonds in the hydrocarbon chain.

Uniqueness of 5-Tridecenal

This compound is unique due to the position of its double bond, which imparts specific chemical reactivity and biological activity. Its structure allows for selective reactions that are not possible with its saturated counterpart, Tridecanal. Additionally, its role as a pheromone highlights its importance in biological systems, distinguishing it from other similar compounds.

Properties

CAS No.

1195178-71-2

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(E)-tridec-5-enal

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h8-9,13H,2-7,10-12H2,1H3/b9-8+

InChI Key

DBNIGMYKSMMBSB-CMDGGOBGSA-N

Isomeric SMILES

CCCCCCC/C=C/CCCC=O

Canonical SMILES

CCCCCCCC=CCCCC=O

Origin of Product

United States

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